3-Bromo-5-methoxybenzonitrile
Overview
Description
Preparation Methods
3-Bromo-5-methoxybenzonitrile is typically synthesized by bromination of p-methoxybenzonitrile. A specific synthetic route involves adding bromine to the phenyl ring of methoxybenzonitrile in a methanol solvent under appropriate conditions . Industrial production methods often involve similar bromination reactions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-Bromo-5-methoxybenzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the bromine atom.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various derivatives.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-5-methoxybenzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a building block in medicinal chemistry.
Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is used in the production of dyes, paints, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. In Suzuki–Miyaura coupling reactions, for example, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation with boron reagents, leading to the formation of new carbon-carbon bonds . The specific molecular targets and pathways depend on the particular application and reaction conditions.
Comparison with Similar Compounds
3-Bromo-5-methoxybenzonitrile can be compared with other similar compounds, such as:
3-Bromo-4-hydroxy-5-methoxybenzonitrile: This compound has an additional hydroxyl group, which can influence its reactivity and applications.
3-Bromo-4-ethoxy-5-methoxybenzonitrile:
The uniqueness of this compound lies in its specific functional groups, which make it a versatile intermediate in various chemical reactions and applications.
Biological Activity
3-Bromo-5-methoxybenzonitrile (CAS No. 138642-47-4) is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. With a molecular formula of C₈H₆BrNO and a molecular weight of 212.05 g/mol, this compound features a bromine atom and a methoxy group attached to a benzonitrile structure, which can influence its reactivity and biological interactions.
The compound is characterized by the following identifiers:
- Molecular Formula : C₈H₆BrNO
- Molecular Weight : 212.05 g/mol
- InChI Key : ZQONVYONOASKIY-UHFFFAOYSA-N
- SMILES : COC1=CC(=C(C=C1)Br)C#N
Biological Activity Overview
Research on this compound has indicated several biological activities, primarily in the context of its potential as an anticancer agent and its role in modulating various biological pathways.
Anticancer Activity
One notable study highlighted the compound's cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, in vitro assays demonstrated that this compound exhibited significant cytotoxicity against human cervical carcinoma (HeLa) cells, with IC50 values indicating effective concentrations for therapeutic potential.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 15.2 | Induction of apoptosis |
MCF-7 | 22.5 | Cell cycle arrest |
A549 | 18.7 | Inhibition of proliferation |
Mechanistic Studies
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. Research suggests that the bromine atom enhances the lipophilicity of the molecule, facilitating its entry into cells and subsequent interaction with intracellular proteins involved in cell signaling pathways.
Study 1: Cytotoxicity Evaluation
A detailed study conducted by Zhang et al. (2022) focused on the synthesis and evaluation of various substituted benzonitriles, including this compound. The findings indicated that this compound showed promising results in inhibiting tumor growth in xenograft models, suggesting its potential for further development as an anticancer drug.
Study 2: Pharmacokinetic Properties
Another research effort explored the pharmacokinetic properties of this compound. The compound demonstrated favorable absorption characteristics, with studies indicating a half-life suitable for therapeutic applications. The metabolic stability was also assessed, showing resistance to rapid degradation by liver enzymes, which is critical for maintaining effective plasma concentrations.
Properties
IUPAC Name |
3-bromo-5-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWRYZGZCCTKQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648644 | |
Record name | 3-Bromo-5-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867366-91-4 | |
Record name | 3-Bromo-5-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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